1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the introduction of the trifluoromethyl and methylthio groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common synthetic route involves the reaction of 2-(methylthio)-4-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various chemical interactions. These properties enable the compound to modulate specific pathways and exert its effects in biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one include:
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one: Differing in the position of the trifluoromethyl group.
1-(2-(Methylthio)-4-(difluoromethyl)phenyl)propan-2-one: Differing in the number of fluorine atoms in the trifluoromethyl group.
1-(2-(Ethylthio)-4-(trifluoromethyl)phenyl)propan-2-one: Differing in the alkyl group attached to the sulfur atom. These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-9(11(12,13)14)6-10(8)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
SZOSASNMIWMERK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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